3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime
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Overview
Description
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime typically involves the reaction of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal with methyloxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime has several scientific research applications:
Antimicrobial Applications: The compound has shown promising antimicrobial efficacy against various pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi.
Optoelectronic Applications: Due to its semiconducting nature, the compound is used in optoelectronic applications such as dye-sensitized solar cells, photodiodes, and photocatalysis.
Chemical Research:
Mechanism of Action
The mechanism of action of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound’s optoelectronic properties are attributed to its ability to absorb light and convert it into electrical energy, making it useful in various electronic applications .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal: This compound is similar in structure but lacks the methyloxime group.
3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal: Another related compound with different substituents on the phenyl rings.
Uniqueness
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime stands out due to its unique combination of antimicrobial and optoelectronic properties. The presence of the methyloxime group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2E,3E)-3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3/b17-12+,19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVEXCMYICOKQ-XILPRMTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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